2-(6-Chloropyrimidin-4-yl)isoindoline
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Overview
Description
2-(6-Chloropyrimidin-4-yl)isoindoline is a compound that features a pyrimidine ring substituted with a chlorine atom at the 6th position and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyrimidin-4-yl)isoindoline typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . Another method involves the reaction of 2-chloropyrimidine with isoindoline under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyrimidin-4-yl)isoindoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles, leading to a variety of derivatives.
Condensation Reactions: The isoindoline moiety can participate in condensation reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and aldehydes or ketones for condensation reactions. Typical conditions involve the use of solvents like dichloromethane or ethanol and catalysts such as acids or bases to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine and isoindoline derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
2-(6-Chloropyrimidin-4-yl)isoindoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Chloropyrimidin-4-yl)isoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4(3H)-one: This compound is structurally similar and has been used in the development of antiviral and antitumor agents.
N-Isoindoline-1,3-dione: Another related compound with diverse chemical reactivity and applications in pharmaceuticals and organic synthesis.
Uniqueness
2-(6-Chloropyrimidin-4-yl)isoindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10ClN3 |
---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
2-(6-chloropyrimidin-4-yl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C12H10ClN3/c13-11-5-12(15-8-14-11)16-6-9-3-1-2-4-10(9)7-16/h1-5,8H,6-7H2 |
InChI Key |
RFQACCHNMZCSDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC(=NC=N3)Cl |
Origin of Product |
United States |
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